N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
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Overview
Description
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibCommon reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods
Industrial production of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Osimertinib derivatives.
Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell signaling pathways.
Medicine: Utilized in pre-clinical studies to evaluate the efficacy and safety of Osimertinib derivatives in treating various cancers.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting EGFR mutations.
Mechanism of Action
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletion. These mutations are commonly found in non-small cell lung cancer (NSCLC) tumors. By binding to these mutant forms, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: The parent compound, a third-generation EGFR TKI used in the treatment of NSCLC.
Gefitinib: A first-generation EGFR TKI with a different mechanism of action and resistance profile.
Erlotinib: Another first-generation EGFR TKI with similar applications but different efficacy and toxicity profiles.
Uniqueness
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mutant EGFR forms. This makes it a valuable tool in research and potential therapeutic applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib' involves a series of reactions that include protection, deprotection, coupling, and deprotection steps.", "Starting Materials": [ "Osimertinib", "Methylamine", "Acryloyl chloride", "N,N-Dimethylethanolamine", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Protection of the amine group of N,N-Dimethylethanolamine with acryloyl chloride to form N-Acryloyl-N-Desdimethylaminoethylamine", "Coupling of Osimertinib with N-Acryloyl-N-Desdimethylaminoethylamine using triethylamine as a base to form 'N'-Desacryloyl N-Desdimethylaminoethyl-Osimertinib", "Deprotection of the acryloyl group using hydrochloric acid to form 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib", "Deprotection of the methyl group of N,N-Dimethylethanolamine using sodium hydroxide to form 'N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib", "Purification of the compound using a combination of methanol, ethyl acetate, and diethyl ether" ] } | |
CAS No. |
1801616-92-1 |
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.475 |
IUPAC Name |
5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine |
InChI |
InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26) |
InChI Key |
IKEANNIWFABYFE-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC |
Synonyms |
5-Methoxy-N1,N1-dimethyl-N4(4-(1-methyl-1-H-indol-3-yl)pyrimidin-2-yl)benezene-1,2,4-triamine |
Origin of Product |
United States |
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